Intracellular Delivery Efficiency
L-Fucose tetraacetate demonstrates significantly more efficient intracellular delivery and subsequent incorporation into glycoproteins at lower concentrations compared to PEGylated fucose analogs. In a direct comparative study using an engineered CHO cell line with blocked de novo fucose synthesis, L-fucose tetraacetate achieved significant fucose incorporation at a concentration of 20 µM. In contrast, achieving a comparable, sequential fucosylation of the recombinant glycoprotein with a PEGylated fucose analog required application of increasing concentrations up to 70 µM [1].
| Evidence Dimension | Concentration required for significant fucose incorporation in CHO cells |
|---|---|
| Target Compound Data | 20 µM (L-fucose tetraacetate) |
| Comparator Or Baseline | 70 µM (PEGylated fucose) |
| Quantified Difference | 3.5-fold lower effective concentration for L-fucose tetraacetate |
| Conditions | Engineered Chinese hamster ovary (CHO) cell line with blocked fucose de novo synthesis; fucosylation assessed by lectin blotting, MS, and monosaccharide analysis. |
Why This Matters
Procurement of L-fucose tetraacetate enables lower reagent consumption and cost per unit of fucosylation achieved, and minimizes potential cellular stress associated with higher concentrations of exogenous compounds.
- [1] Blanchard, V., et al. (2015). Applying Acylated Fucose Analogues to Metabolic Glycoengineering. Bioengineering, 2(4), 213-234. View Source
